molecular formula C14H26N2O3 B3024908 N-Cyclohexyl 2-(boc-amino)propanamide CAS No. 1163669-00-8

N-Cyclohexyl 2-(boc-amino)propanamide

Cat. No.: B3024908
CAS No.: 1163669-00-8
M. Wt: 270.37 g/mol
InChI Key: LYAAGWPQSQMMII-UHFFFAOYSA-N
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Description

N-Cyclohexyl 2-(Boc-amino)propanamide (CAS 1163669-00-8) is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . It is a Boc-protected (tert-butyloxycarbonyl) amino acid derivative. In scientific research, such protected amino acids are fundamental building blocks in organic synthesis and medicinal chemistry. They are primarily valued for their role in the synthesis of more complex molecules, particularly peptides and peptidomimetics . The Boc group serves as a temporary protecting group for the amine functionality, preventing unwanted side reactions during synthetic steps and allowing for selective deprotection under mild acidic conditions. This makes the compound a valuable synthon for constructing novel compounds for research and development purposes. The product is offered with a purity of 98% . It is critical to note that this product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(cyclohexylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAAGWPQSQMMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Characterization of N Cyclohexyl 2 Boc Amino Propanamide

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide a detailed view into the molecular architecture of N-Cyclohexyl 2-(boc-amino)propanamide, allowing for the unambiguous assignment of its structure and the identification of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to display a series of signals corresponding to the chemically distinct protons in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Boc (tert-butyl)~1.45SingletN/A
Alanine (B10760859) α-CH~4.10Multiplet~7.0
Alanine β-CH₃~1.30Doublet~7.0
Cyclohexyl CH (N-linked)~3.65Multiplet
Cyclohexyl CH₂ (axial & equatorial)~1.00 - 1.90Multiplet
Amide NH (Boc)~5.00Doublet~8.0
Amide NH (Cyclohexyl)~6.50Doublet~8.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Boc C=O~155.5
Amide C=O~172.0
Boc C(CH₃)₃~80.0
Boc C(CH₃)₃~28.5
Alanine α-CH~50.0
Alanine β-CH₃~18.0
Cyclohexyl CH (N-linked)~48.5
Cyclohexyl CH₂~25.0 - 33.0

Note: These are predicted chemical shifts based on typical values for similar functional groups and may vary based on experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₂₆N₂O₃, the expected exact mass is 270.19434 u. chemicalbridge.co.uk

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental formula. The experimentally determined monoisotopic mass from an HRMS analysis should closely match the calculated exact mass, providing strong evidence for the compound's identity.

Expected HRMS Data:

Calculated [M+H]⁺: 271.20162

Calculated [M+Na]⁺: 293.18356

Common fragmentation patterns observed in the mass spectrum of this compound would likely involve the loss of the tert-butyl group from the Boc protecting group (a loss of 56 Da) and cleavage of the amide bonds. The mass spectrum of the related compound, N-cyclohexylpropanamide, shows characteristic fragmentation that can help in interpreting the spectrum of the target molecule. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amide & Carbamate)Stretching3400 - 3200
C-H (Alkyl)Stretching3000 - 2850
C=O (Carbamate, Boc)Stretching1725 - 1700
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1570 - 1515

The presence of strong absorption bands in these regions would confirm the existence of the amide and carbamate (B1207046) functionalities, as well as the alkyl portions of the molecule, consistent with the structure of this compound. The IR spectrum of propanamide provides a reference for the characteristic amide bond absorptions. docbrown.info

Chiral Purity and Enantiomeric Excess Determination Methods

As this compound is a chiral molecule, derived from the amino acid alanine, it is crucial to determine its enantiomeric purity. This is typically expressed as enantiomeric excess (e.e.), which is a measure of the predominance of one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For Boc-protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sigmaaldrich.comresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving good separation.

Typical Chiral HPLC Method Parameters:

Column: Chiralpak® IA or Chiralcel® OD-H

Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm

By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Conformational Analysis of N Cyclohexyl 2 Boc Amino Propanamide Systems

Solution-State Conformational Investigations

The conformation of N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide in solution is not static but exists as a dynamic equilibrium of interconverting conformers. The nature of the solvent and the application of advanced analytical techniques are crucial in understanding this equilibrium.

NMR-Based Conformational Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via NOE - Nuclear Overhauser Effect), the time-averaged conformation of flexible molecules can be deduced.

For compounds with amide bonds and Boc-protecting groups, such as N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide, ¹H and ¹³C NMR are particularly informative. The chemical shift of the amide proton (N-H) is sensitive to its environment and participation in hydrogen bonding. Similarly, the ¹³C chemical shifts of the carbonyl carbons in both the amide and the Boc group can indicate the extent of solvent interaction and the presence of intramolecular hydrogen bonds.

In a study on the related compound, N-Boc-L-alanine-OMe, the ¹³C NMR chemical shifts of the carbonyl carbons were shown to be dependent on solvent polarity. This suggests that the equilibrium of conformers is influenced by the surrounding medium. For N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide, one would expect a similar sensitivity, where the large, non-polar cyclohexyl group and the polar amide backbone interact differently with various solvents, shifting the conformational equilibrium.

Table 1: Representative ¹³C NMR Chemical Shift Data for Carbonyl Carbons in a Model Compound (N-Boc-L-alanine-OMe) in Various Solvents

SolventDielectric Constant (ε)Carbonyl Carbon Chemical Shift (ppm) - Boc GroupCarbonyl Carbon Chemical Shift (ppm) - Ester Group
Chloroform-d4.8155.2173.5
Acetone-d620.7155.8174.0
Acetonitrile-d337.5156.0174.2
DMSO-d646.7156.2174.5

Note: This data is for the analogous compound N-Boc-L-alanine-OMe and is intended to be illustrative of the types of changes that might be observed for N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide.

Solvent Effects on Molecular Conformation

The choice of solvent can dramatically influence the conformational landscape of a molecule. Solvents can stabilize or destabilize certain conformers through various interactions, including hydrogen bonding, dipole-dipole interactions, and solvophobic effects.

For N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide, polar protic solvents like methanol (B129727) or water are expected to form intermolecular hydrogen bonds with the amide N-H and carbonyl oxygen, as well as the carbonyl of the Boc group. These interactions can disrupt intramolecular hydrogen bonds that might otherwise stabilize folded conformations. Consequently, more extended conformations may be favored in such solvents.

In contrast, non-polar, aprotic solvents like chloroform (B151607) or cyclohexane (B81311) would have a lesser tendency to form hydrogen bonds with the solute. In these environments, intramolecular hydrogen bonds are more likely to form, leading to more compact or folded structures. Theoretical studies on β-amino acids have shown that solvation generally stabilizes conformations, but the energy differences between conformers are often smaller in solution than in the gas phase, indicating a more flexible conformational equilibrium in the presence of a solvent. scirp.org

Solid-State Conformational Studies

In the solid state, molecules adopt a single, low-energy conformation that is repeated throughout the crystal lattice. X-ray crystallography provides a precise, atomic-resolution picture of this conformation.

Crystallographic Insights into Preferred Conformations

While a crystal structure for N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide is not publicly available, crystallographic studies of similar molecules provide valuable insights. For instance, in the crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, the cyclohexyl group adopts a stable chair conformation. researchgate.net It is highly probable that the cyclohexyl group in N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide also preferentially adopts a chair conformation in the solid state, as this minimizes steric strain.

Intramolecular Interactions and Their Impact on Conformational Stability

Intramolecular interactions, particularly hydrogen bonds, play a crucial role in stabilizing specific conformations. In N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide, the amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen and the Boc carbonyl oxygen can act as acceptors.

The formation of an intramolecular hydrogen bond between the amide N-H and the Boc carbonyl oxygen would lead to a folded conformation. The stability of such a hydrogen bond depends on the length of the atomic chain connecting the donor and acceptor, as well as the resulting ring strain. The presence of such interactions can be inferred from NMR data (e.g., downfield chemical shift of the N-H proton) and computational modeling. The formation of intramolecular hydrogen bonds can reduce the molecule's polar surface area, which can be a significant stabilizing factor, particularly in non-polar environments. nih.gov

Influence of Stereochemistry on Conformational Preferences and Reactivity

N-Cyclohexyl 2-(tert-butoxycarbonylamino)propanamide is a chiral molecule, with a stereocenter at the alpha-carbon of the alanine (B10760859) residue. The absolute configuration (R or S) at this center will have a profound influence on the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules.

The stereochemistry dictates the spatial disposition of the methyl group, the N-H group, and the cyclohexylamide moiety around the chiral carbon. This, in turn, will affect the relative energies of different rotational isomers (rotamers) around the single bonds in the molecule's backbone. For example, steric hindrance between the methyl group and the cyclohexyl ring will be different in the R and S enantiomers, leading to different populations of conformers.

This difference in conformational preference can translate into differences in reactivity. For instance, if the molecule were to undergo a reaction where the approach of a reagent is sterically hindered, the rate of reaction could differ between the enantiomers. The stereochemical configuration is a fundamental determinant of the molecule's biological activity, as interactions with chiral biological receptors are highly specific to the three-dimensional shape of the ligand. nih.gov

Reactivity and Mechanistic Investigations of N Cyclohexyl 2 Boc Amino Propanamide

Amide Bond Reactivity and Chemical Transformations

The N-cyclohexylamide bond in the title compound is a robust functional group, characteristic of secondary amides. Its reactivity is largely governed by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond, making it planar and resistant to rotation and cleavage.

Hydrolysis: The hydrolysis of this amide bond to yield Boc-alanine and cyclohexylamine (B46788) requires forcing conditions, such as prolonged heating with strong acids or bases. The steric hindrance provided by the bulky cyclohexyl group further reduces the susceptibility of the carbonyl carbon to nucleophilic attack, making it more stable compared to less substituted amides.

Reduction: The amide can be reduced to the corresponding amine, N¹-cyclohexyl-1-methylethane-1,2-diamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation proceeds via the formation of an aluminum-complexed intermediate, followed by nucleophilic hydride attack.

Transamidation: Direct reaction of the amide with another amine to exchange the cyclohexyl group (transamidation) is generally an unfavorable process due to the stability of the amide bond. mdpi.com Achieving this transformation typically requires activation of the amide. One strategy involves further acylation of the amide nitrogen, for instance with another Boc group, to create a more electrophilic N,N-Boc₂ derivative which can undergo transition-metal-free transamidation. mdpi.comresearchgate.net

Transformation Reagents & Conditions Product Notes
HydrolysisStrong Acid (e.g., 6M HCl), HeatBoc-Alanine + CyclohexylamineRequires harsh conditions due to amide stability.
ReductionLiAlH₄ in THF, then H₂O quenchtert-butyl (1-(cyclohexylamino)propan-2-yl)carbamateConverts the amide carbonyl to a methylene (B1212753) group.
Activated Transamidation1. Boc₂O, DMAP2. Amine (R₂NH), BaseN-Cyclohexyl-N-Boc-2-(Boc-amino)propanamide, then transamidation productActivation of the amide nitrogen is necessary for this reaction. researchgate.net

Boc Group Deprotection and Subsequent Functionalization Reactions

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.

The deprotection of N-Cyclohexyl 2-(boc-amino)propanamide is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane or methanol (B129727). The mechanism involves protonation of the Boc carbonyl oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free primary amine, (S)-2-amino-N-cyclohexylpropanamide, as its corresponding salt.

Once deprotected, the resulting free amine is a versatile intermediate for further functionalization:

N-Acylation: The primary amine can readily react with acyl chlorides or anhydrides in the presence of a base to form a new amide bond.

N-Alkylation: The amine can be alkylated using alkyl halides. Direct mono-N-alkylation of amino amides with alcohols can also be achieved using ruthenium catalysts, which offers an atom-economic and base-free method with high retention of stereochemistry. nih.gov

Reductive Amination: Reaction with aldehydes or ketones followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) yields secondary or tertiary amines.

Reaction Type Reagents Functional Group Formed
DeprotectionTFA in DCM or HCl in DioxanePrimary Amine Salt
N-AcylationAcyl Chloride (RCOCl), Base (e.g., Et₃N)Amide
N-AlkylationAlkyl Halide (R-X), BaseSecondary Amine
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Hydantoins, Diketopiperazines)

Following Boc deprotection, the resulting (S)-2-amino-N-cyclohexylpropanamide is a prime precursor for the synthesis of important heterocyclic structures through intramolecular or intermolecular cyclization.

Diketopiperazines (DKPs): 2,5-Diketopiperazines are cyclic dipeptides with significant biological activities. researchgate.netnih.gov The deprotected amino amide can undergo a head-to-tail intermolecular condensation of two molecules to form the corresponding DKP, 1,4-dicyclohexyl-3,6-dimethylpiperazine-2,5-dione. This dimerization is typically promoted by thermal conditions (heating in a high-boiling solvent like ethylene (B1197577) glycol) or by base catalysis. The reaction involves the nucleophilic attack of the primary amine of one molecule onto the amide carbonyl carbon of a second molecule, with the elimination of cyclohexylamine. Methodologies for synthesizing DKPs often involve a sequence of condensation, deprotection, and intramolecular cyclization. organic-chemistry.orgwikipedia.org

Hydantoins: Hydantoins (imidazolidine-2,4-diones) are another class of heterocycles with pharmaceutical importance. The synthesis of a hydantoin (B18101) from (S)-2-amino-N-cyclohexylpropanamide would typically involve a two-step process. First, the primary amine reacts with an isocyanate or a phosgene (B1210022) equivalent to form a urea (B33335) or carbamoyl (B1232498) chloride intermediate. Subsequent treatment with a base would induce an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the newly introduced carbonyl group, displacing a leaving group and forming the 3-cyclohexyl-5-methylimidazolidine-2,4-dione ring.

Stereochemical Control and Selectivity in Reaction Pathways

The starting compound is derived from alanine (B10760859) and possesses a stereocenter at the α-carbon. Maintaining the stereochemical integrity of this center during chemical transformations is often critical, especially in the synthesis of chiral drugs and biologically active molecules.

During Boc deprotection with strong acids, the risk of racemization at the α-carbon is generally low. However, subsequent reactions, particularly those involving base or high temperatures, can compromise stereochemical purity. For instance, the formation of diketopiperazines often requires conditions that can lead to epimerization. wikipedia.org The α-proton is acidic and can be abstracted by a base to form an enolate intermediate, which can then be protonated from either face, leading to a loss of stereochemical information.

The choice of reagents, solvents, and reaction temperature is therefore crucial for stereochemical control. For example, in catalytic N-alkylation reactions of amino amides, specific ruthenium-based catalysts have been shown to provide excellent yields while preserving the stereochemical integrity of the starting material. nih.gov Careful selection of reaction conditions allows for the selective synthesis of the desired stereoisomer, which is a fundamental aspect of modern asymmetric synthesis.

Transition Metal-Catalyzed Amination and Functionalization of Nitrogen

Transition metal catalysis offers powerful tools for forming new carbon-nitrogen bonds and functionalizing nitrogen atoms under mild conditions. While direct functionalization of the highly stable amide bond in this compound is challenging, its derivatives are suitable substrates for various catalytic reactions.

After Boc deprotection, the resulting primary amine can participate in a range of palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl bonds.

Furthermore, the molecule can be a substrate in aminocarbonylation reactions. Transition-metal-catalyzed processes that involve amines and carbon monoxide are widely used to prepare amides and N-heterocycles. doi.orgresearchgate.net For example, a derivative of this compound could potentially be used in palladium-catalyzed carbonylative cyclization reactions to construct more complex heterocyclic frameworks. Such reactions often proceed through steps involving Boc deprotection followed by oxidative addition, CO insertion, and reductive elimination. doi.org

Catalytic Reaction Catalyst Example Reactant Potential Product Type
Buchwald-Hartwig AminationPd(dba)₂ / LigandAryl HalideN-Aryl-2-amino-N-cyclohexylpropanamide
AminocarbonylationPdI₂/KICO, Secondary AmineFused N-Heterocycles (from alkyne derivatives) doi.org
C-H AminationRh₂(esp)₂-Functionalization of the cyclohexyl ring (intramolecular)

These advanced synthetic methods highlight the potential of this compound as a building block for accessing a wide array of complex nitrogen-containing molecules.

N Cyclohexyl 2 Boc Amino Propanamide As a Chiral Building Block in Complex Molecule Synthesis

Precursor for Peptidomimetics and Peptoid Scaffolds

N-Cyclohexyl 2-(boc-amino)propanamide serves as a valuable starting material in the synthesis of peptidomimetics and peptoids, which are classes of molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. nih.govresearchgate.net The Boc (tert-butoxycarbonyl) protecting group on the alpha-amino group allows for controlled, stepwise assembly in solid-phase synthesis, a common technique for preparing these compounds. escholarship.orgresearchgate.net

The general strategy involves the deprotection of the Boc group to reveal the free amine, which can then be coupled with another amino acid or a different building block. The cyclohexylamide functionality can influence the conformational preferences of the resulting molecule, a critical aspect in the design of biologically active peptidomimetics. researchgate.net

Peptoids, or N-substituted glycines, are a specific class of peptidomimetics where the side chain is attached to the nitrogen atom of the amide backbone rather than the alpha-carbon. nih.gov While this compound is not directly a peptoid monomer, its constituent parts can be utilized in peptoid synthesis. For instance, the chiral amino acid portion can be incorporated into hybrid peptide-peptoid structures. The sub-monomer method, a popular approach for peptoid synthesis, involves a two-step cycle of acylation with a haloacetic acid followed by displacement with a primary amine. escholarship.orgrsc.org Custom amines can be synthesized and incorporated, and Boc-protected aminooxy and N-alkylaminooxy amines have been developed for direct incorporation into peptoids. nih.gov

Table 1: Key Features of this compound in Peptidomimetic and Peptoid Synthesis

FeatureRelevance in Synthesis
Chiral CenterIntroduces stereochemistry into the final molecule, which is crucial for biological activity.
Boc-Protecting GroupFacilitates controlled, stepwise assembly in solid-phase synthesis. escholarship.org
CyclohexylamideInfluences conformational properties and can contribute to receptor binding and metabolic stability.
Alanine (B10760859) BackboneProvides a fundamental amino acid scaffold for building more complex structures.

Scaffold for Heterocyclic Compound Construction

The structural elements of this compound make it a potential scaffold for the construction of various nitrogen-containing heterocyclic compounds. sigmaaldrich.comfrontiersin.org Heterocycles are core components of many pharmaceuticals and biologically active molecules. nih.govopenmedicinalchemistryjournal.com The amide and carbamate (B1207046) functionalities within the molecule can participate in intramolecular cyclization reactions to form new ring systems.

For example, after suitable modification of the terminal methyl group or the cyclohexyl ring, the amide nitrogen or the deprotected amino nitrogen could act as a nucleophile in cyclization reactions. Depending on the reaction conditions and the other reactants, a variety of heterocyclic rings such as piperidines, pyridines, or more complex fused systems could potentially be synthesized. The synthesis of nitrogen heterocyclic compounds derived from 3-cyclohexylpropanoic acid has been reported, demonstrating the utility of the cyclohexyl moiety in building such structures. nih.gov

The inherent chirality of this compound is a significant advantage in this context, as it allows for the synthesis of enantiomerically pure heterocyclic compounds, which is often a critical requirement for pharmaceutical applications.

Table 2: Potential Heterocyclic Scaffolds from this compound

Heterocyclic ClassPotential Synthetic Route
Piperidones/LactamsIntramolecular cyclization after functionalization of the cyclohexyl ring or alanine side chain.
ImidazolidinonesReaction of the deprotected diamine derivative with a carbonyl source.
BenzimidazolesCondensation with ortho-phenylenediamines after conversion of the amide to a suitable functional group. nih.gov
TriazolesParticipation in click chemistry reactions after appropriate functionalization.

Role in Asymmetric Synthesis of Advanced Organic Intermediates

The primary utility of this compound in organic synthesis lies in its role as a chiral building block for the asymmetric synthesis of more complex molecules and advanced organic intermediates. nih.govenamine.net Asymmetric synthesis is a critical technology in the pharmaceutical industry for the production of single-enantiomer drugs. core.ac.uknih.gov

The compound provides a readily available source of a specific stereoisomer of a protected alanine derivative. This can be elaborated through various chemical transformations at the amide, the carbamate, or the alanine side chain, all while retaining the original stereochemistry. For instance, the amide can be hydrolyzed or reduced, and the Boc group can be removed to allow for further functionalization of the amino group.

The development of biocatalytic methods has also become a powerful tool for the synthesis of chiral intermediates. nih.govunimi.itmdpi.com While direct biocatalytic applications involving this compound are not extensively documented, the principles of using chiral synthons are central to these green chemistry approaches. The compound can be seen as a product of a chemo-synthetic route that provides a key intermediate for subsequent enzymatic or chemical transformations. For example, asymmetric synthesis has been used to produce N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide as a potent receptor antagonist, highlighting the importance of the N-cyclohexyl carboxamide moiety in bioactive molecules. nih.gov Similarly, the asymmetric synthesis of beta-amino-cyclohexyl sulfonates has been achieved with high enantiomeric excess. researchgate.net

Table 3: Applications in Asymmetric Synthesis

TransformationResulting IntermediatePotential Application
Amide ReductionChiral amino alcoholSynthesis of chiral ligands, catalysts, and pharmaceutical building blocks. nih.gov
Boc Deprotection & N-AlkylationN-Substituted chiral amino amideElaboration into more complex peptide-like structures.
Side Chain ModificationFunctionalized alanine derivativeIntroduction of new pharmacophores or reactive handles for further synthesis.

Supramolecular Chemistry of N Cyclohexyl 2 Boc Amino Propanamide

Non-Covalent Interactions and Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the case of N-Cyclohexyl 2-(boc-amino)propanamide, these interactions are crucial for its association with other molecules, leading to the formation of larger, organized structures.

Hydrogen bonds are the most significant directional interactions in the supramolecular assembly of this compound. The amide moiety (–CONH–) is a classic motif for forming robust hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of both the amide and the Boc-protecting group can act as hydrogen bond acceptors.

In the solid state, molecules of this compound are expected to form extended hydrogen-bonding networks. A common motif for primary amides is the formation of catemers or dimers. For instance, chains of molecules can be formed through N-H···O=C hydrogen bonds, creating a head-to-tail arrangement. The energetics of these amide-amide hydrogen bonds are significant, typically ranging from -5 to -8 kcal/mol in the gas phase, providing substantial enthalpic driving force for self-assembly. In solution, the strength of these interactions is modulated by the solvent's polarity and its ability to form hydrogen bonds.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Amide-AmideN-HC=O (amide)-5 to -8
Amide-CarbamateN-HC=O (Boc)-4 to -7
Amide-Solvent (e.g., water)N-HO (water)-3 to -6

Note: The energy values are illustrative and can vary based on the specific molecular environment and computational method.

Electrostatic interactions, beyond hydrogen bonding, also play a role. The partial positive charge on the amide proton and the partial negative charges on the carbonyl oxygens create local dipoles. These dipoles can interact favorably with other polar molecules or with charged species in the environment, contributing to the stability of any formed complexes. The interplay between these forces is critical in determining the final three-dimensional structure of the supramolecular assembly.

This compound itself lacks aromatic rings, and therefore, cannot participate in direct π-stacking interactions. However, it is important to consider that in a host-guest context or in co-crystals, this compound could interact with aromatic guests or co-formers. In such scenarios, the cyclohexyl group could engage in C-H···π interactions with the electron-rich face of an aromatic ring, contributing to the stability of the supramolecular assembly. These interactions, although weaker than hydrogen bonds, are known to play a significant role in molecular recognition and the stabilization of protein structures.

Self-Assembly Processes in Crystalline and Solution States

The amphiphilic nature of this compound, with its polar amide and carbamate (B1207046) groups and nonpolar cyclohexyl and tert-butyl groups, drives its self-assembly in both the solid state and in solution. In the crystalline state, the molecules will arrange to maximize favorable interactions, leading to well-ordered three-dimensional lattices. The hydrogen-bonding networks will form the primary structure, which will then be packed efficiently to maximize van der Waals contacts between the hydrophobic groups.

In solution, the behavior will be highly dependent on the solvent. In nonpolar solvents, the formation of hydrogen-bonded aggregates is highly favored as a means to shield the polar groups from the unfavorable environment. In polar, protic solvents like water, the amide groups will form hydrogen bonds with the solvent, and the hydrophobic effect will drive the aggregation of the cyclohexyl and tert-butyl groups to minimize their contact with water. This can lead to the formation of micelles or other ordered aggregates. The Boc-protecting group, in particular, is known to influence the aggregation behavior of amino acids and peptides, often promoting the formation of β-sheet-like structures.

Host-Guest Chemistry and Self-Inclusion Phenomena

The structure of this compound, with its combination of a flexible cyclohexyl ring and a chiral center, suggests potential for host-guest chemistry. While the molecule itself is not a pre-organized host, aggregates of this molecule could form cavities capable of encapsulating small guest molecules. The interior of such a cavity would likely be hydrophobic, formed by the cyclohexyl and tert-butyl groups, making it suitable for binding nonpolar guests.

Self-inclusion phenomena, where one part of a molecule folds back to be included within a cavity formed by another part of the same molecule or its aggregate, are also conceivable, particularly in larger oligomers derived from this monomeric unit. However, for a single molecule of this compound, significant self-inclusion is unlikely due to its limited size and flexibility.

Supramolecular Approaches in Asymmetric Catalysis

The chirality of this compound makes it an interesting candidate for applications in asymmetric catalysis, particularly within a supramolecular context. The amide group can act as a recognition and binding site for a substrate through hydrogen bonding. By creating a chiral environment around a catalytically active center, it is possible to influence the stereochemical outcome of a reaction.

In a supramolecular approach, self-assembled structures of this compound could create chiral pockets or channels. If a catalytic reaction occurs within these chiral spaces, the stereoselectivity of the reaction could be enhanced. For example, the organized array of amide groups and chiral centers in an aggregate could selectively bind one enantiomer of a substrate or stabilize the transition state leading to a specific stereoisomeric product. This approach mimics the way enzymes utilize a well-defined, chiral active site to achieve high levels of stereocontrol. The development of such systems often relies on the predictable self-assembly of the chiral building block to form a stable and well-defined supramolecular catalyst.

Computational and Theoretical Studies on N Cyclohexyl 2 Boc Amino Propanamide

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space of flexible molecules like N-Cyclohexyl 2-(boc-amino)propanamide. The presence of the rotatable bonds in the cyclohexyl ring, the propanamide backbone, and the bulky tert-butoxycarbonyl (Boc) protecting group gives rise to a multitude of possible three-dimensional arrangements.

Molecular mechanics force fields, such as AMBER or CHARMM, are employed to calculate the potential energy of the molecule as a function of its atomic coordinates. These force fields are collections of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By systematically rotating the key dihedral angles, a potential energy surface can be mapped to identify low-energy conformations.

Molecular dynamics simulations build upon molecular mechanics by introducing thermal energy and simulating the movement of atoms over time. An MD simulation of this compound, typically performed in a simulated solvent environment to mimic physiological conditions, would reveal the dynamic behavior of the molecule. The simulation trajectory provides a wealth of information on the stability of different conformers, the transitions between them, and the flexibility of different molecular regions. For instance, MD simulations can elucidate the preferred orientation of the cyclohexyl group relative to the propanamide backbone and the conformational preferences of the Boc group. These simulations have been effectively used to understand how modifications, such as the inclusion of a cyclohexyl ring, can add rigidity to a molecular backbone.

Table 1: Illustrative Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionExpected Observations from MD Simulations
Cα-Cβ-Cγ-Cδ (cyclohexyl)Defines the chair, boat, or twist-boat conformation of the cyclohexyl ring.The chair conformation is expected to be the most stable and predominantly populated.
N-Cα-C(O)-NRelates the orientation of the propanamide backbone.Preferred angles will determine the overall shape of the molecule.
C(O)-N-C(cyclohexyl)Describes the rotation around the amide bond to the cyclohexyl group.Restricted rotation due to the partial double bond character of the amide bond.
O-C(O)-N-Cα (Boc group)Defines the orientation of the Boc protecting group.The bulky nature of the Boc group will influence the accessible conformations of the adjacent amino acid residue.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method that provides a detailed understanding of the electronic structure of a molecule. By calculating the electron density, DFT can be used to determine a wide range of properties, including molecular orbital energies, electrostatic potential, and descriptors of chemical reactivity.

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to analyze the distribution of electrons within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Furthermore, the mapping of the electrostatic potential (ESP) onto the electron density surface reveals regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl groups in the amide and Boc moieties are expected to be electron-rich, while the hydrogen atom of the amide N-H group will be electron-poor. This information is crucial for predicting how the molecule might interact with other molecules, such as biological receptors or reagents in a chemical reaction. The Boc protecting group is known to be stable under many conditions but can be removed under acidic conditions, a reactivity pattern that can be rationalized through DFT calculations.

Table 2: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyDescriptionPredicted Value (Arbitrary Units)Implication
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eVIndicates the ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO7.7 eVSuggests high kinetic stability.
Dipole MomentMeasure of the overall polarity of the molecule3.5 DIndicates a polar nature, influencing solubility and intermolecular interactions.

Conformational Landscape Exploration and Energy Minimization through Computational Methods

A comprehensive understanding of the conformational landscape of this compound is essential, as the biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Computational methods provide a systematic way to explore this landscape and identify the most stable conformers.

The process typically begins with a conformational search using molecular mechanics, where various starting geometries are generated by systematically rotating the rotatable bonds. Each of these initial structures is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. This process results in a collection of low-energy conformers.

To obtain more accurate relative energies of these conformers, the geometries obtained from molecular mechanics are often used as starting points for more rigorous quantum mechanical calculations, such as DFT. By comparing the DFT-calculated energies of the different conformers, a conformational energy profile can be constructed, and the global minimum energy structure can be identified. These calculations would likely show that the trans-conformation of the amide bond is significantly more stable than the cis-conformation and that specific staggered arrangements of the cyclohexyl and Boc groups are energetically favored.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. For instance, the chemical shifts of the protons and carbons in the cyclohexyl ring will be sensitive to its conformation (axial vs. equatorial positions).

IR Frequencies: The vibrational frequencies of this compound can also be calculated using DFT. These calculations provide the frequencies and intensities of the infrared-active vibrational modes. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups. For example, the calculations would predict strong absorption bands corresponding to the N-H stretch of the amide, the C=O stretches of the amide and the Boc group, and various C-H stretching and bending vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, as the calculations often overestimate vibrational frequencies due to the harmonic approximation.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueAssignment
¹H NMR Chemical Shiftδ 6.5-7.5 ppmAmide N-H proton
¹³C NMR Chemical Shiftδ 170-175 ppmAmide carbonyl carbon
¹³C NMR Chemical Shiftδ 155-160 ppmBoc carbonyl carbon
IR Frequency~3300 cm⁻¹N-H stretch (amide)
IR Frequency~1680 cm⁻¹C=O stretch (Boc)
IR Frequency~1640 cm⁻¹C=O stretch (amide)

Advanced Analytical Methodologies in N Cyclohexyl 2 Boc Amino Propanamide Research

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of N-Cyclohexyl 2-(boc-amino)propanamide, particularly within complex matrices such as reaction mixtures or biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) offer high sensitivity and selectivity for this purpose. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing this compound without the need for chemical derivatization. mdpi.com The compound can be separated from other components in a mixture using reversed-phase liquid chromatography (RPLC). scispace.com Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that usually keeps the molecule intact, producing a protonated molecule [M+H]⁺.

In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a structural fingerprint. nih.gov The tert-butoxycarbonyl (Boc) protecting group is characteristically labile under CID conditions, leading to significant fragment ions from the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). organic-chemistry.org Further fragmentation of the peptide-like backbone provides sequence-specific information. This high selectivity allows for the development of quantitative assays using techniques like selected reaction monitoring (SRM).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it requires chemical derivatization to increase the volatility and thermal stability of the polar this compound. sigmaaldrich.comnih.gov The amide and carbamate (B1207046) functional groups make the molecule non-volatile. sigmaaldrich.com A common derivatization strategy involves silylation, for instance, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces the active hydrogen on the amide nitrogen with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com After derivatization, the compound can be separated on a GC column and detected by the mass spectrometer. The resulting mass spectrum provides characteristic fragments useful for identification. sigmaaldrich.combeilstein-journals.org

Table 1: Expected LC-MS/MS Fragmentation Data for [M+H]⁺ of this compound
Precursor Ion (m/z)Proposed Fragment IonFragment Structure/LossExpected Product Ion (m/z)
285.22[M+H - C₄H₈]⁺Loss of isobutylene229.16
285.22[M+H - C₅H₈O₂]⁺Loss of Boc group (decarboxylation)185.16
285.22[C₆H₁₁NHCO]⁺Cyclohexyl isocyanate fragment126.10
285.22[C₆H₁₂N]⁺Cyclohexylaminium ion98.11

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry Determination

This compound possesses a chiral center at the alpha-carbon of the alanine (B10760859) residue. Determining the absolute stereochemistry (R or S configuration) is critical, and Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for this purpose. rsc.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

An achiral molecule will not produce a CD signal, but a chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The n→π* transition of the amide chromophore in the molecule is particularly sensitive to the stereochemical environment of the chiral center. nih.gov

To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample is compared with theoretical spectra calculated for both the R and S configurations using quantum chemical methods. rsc.org A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. Studies on similar chiral molecules, such as alanine itself, have demonstrated that CD spectroscopy is highly sensitive to structural changes and the surrounding environment. mpg.deresearchgate.netrsc.org

Table 2: Hypothetical Circular Dichroism Spectral Data for Enantiomers of this compound
EnantiomerElectronic TransitionWavelength (λₘₐₓ, nm)Molar Ellipticity ([θ], deg·cm²·dmol⁻¹)
(S)-enantiomern→π* (amide)~220Negative
π→π* (amide)~195Positive
(R)-enantiomern→π* (amide)~220Positive
π→π* (amide)~195Negative

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange Studies

This compound is a conformationally flexible molecule. Two primary dynamic processes can be studied using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy: the chair-to-chair ring inversion of the cyclohexane (B81311) moiety and the restricted rotation around the amide C-N bond. acs.orgbohrium.com DNMR involves acquiring NMR spectra at various temperatures to study molecules that are rapidly interconverting between two or more different conformations. nih.gov

At low temperatures, the rate of conformational exchange is slow on the NMR timescale, and separate signals for each conformer (e.g., axial and equatorial conformers for the cyclohexane ring) may be observed. acs.org As the temperature is increased, the rate of exchange increases. This leads to broadening of the NMR signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. At even higher temperatures, the exchange becomes very fast, and a single, sharp, time-averaged signal is observed.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate constants (k) for the exchange process and subsequently determine the activation energy barriers (ΔG‡) for these conformational changes. This provides valuable insight into the molecule's flexibility and the relative stability of its different conformers in solution. nih.gov

Table 3: Representative DNMR Parameters for Conformational Exchange Processes in this compound
Dynamic ProcessObserved NucleiCoalescence Temp. (Tₑ, K)Rate Constant (k, s⁻¹) at TₑActivation Energy (ΔG‡, kcal/mol)
Cyclohexane Ring Inversion¹H (axial/equatorial protons)~240~250~11-12
Amide C-N Bond Rotation¹H (e.g., protons near amide)~320~50~16-18

Calorimetric Techniques for Interaction Energetics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. nih.gov It provides a complete thermodynamic profile of a binding event in a single experiment. nih.govamazonaws.com This methodology can be applied to study the interaction of this compound with potential binding partners, such as proteins, enzymes, or receptors.

In a typical ITC experiment, a solution of this compound (the ligand) is titrated in small aliquots into a sample cell containing a solution of its binding partner (the macromolecule) at a constant temperature. researchgate.net Each injection triggers a binding reaction, which is accompanied by either the release (exothermic) or absorption (endothermic) of heat. The ITC instrument measures the tiny temperature changes and the power required to maintain a constant temperature between the sample and reference cells.

The data are plotted as heat released per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable binding model yields key thermodynamic parameters:

Binding Affinity (Kₐ) or its reciprocal, the dissociation constant (Kₔ).

Stoichiometry of binding (n) , which indicates the number of ligand molecules that bind to one macromolecule.

Enthalpy of binding (ΔH) , the measure of the heat change upon binding. nih.gov

Entropy of binding (ΔS) , which is calculated from the other parameters and reflects changes in the system's disorder upon binding.

These parameters provide a deep understanding of the forces driving the molecular interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Table 4: Example Thermodynamic Profile from an ITC Experiment of this compound Binding to a Hypothetical Target Protein
ParameterSymbolValueUnit
Stoichiometryn1.05 ± 0.05-
Dissociation ConstantKₔ15.2μM
Binding EnthalpyΔH-8.5kcal/mol
Binding EntropyTΔS-1.9kcal/mol
Gibbs Free EnergyΔG-6.6kcal/mol

Emerging Research Avenues and Future Perspectives for N Cyclohexyl 2 Boc Amino Propanamide

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced control over reaction parameters, improved safety, and higher throughput. N-Cyclohexyl 2-(boc-amino)propanamide is an ideal candidate for integration into these modern synthetic workflows.

Continuous-flow synthesis of related N-cyclohexyl amides, such as N-cyclohexyl-2-benzothiazole sulfenamide, has been successfully demonstrated, showcasing the feasibility of such approaches. acs.org In a similar vein, the synthesis of this compound could be adapted to a flow regime. For instance, the coupling of Boc-alanine and cyclohexylamine (B46788), a key step in its synthesis, could be performed in a packed-bed reactor containing an immobilized coupling agent. This would not only streamline the synthesis but also facilitate purification, as the excess reagents and byproducts would be captured on the solid support.

Furthermore, the principles of automated solid-phase peptide synthesis (SPPS), which heavily rely on Boc-protected amino acids, can be extrapolated to the automated synthesis of derivatives of this compound. researchgate.netnih.gov Robotic synthesizers can be programmed to perform the repetitive steps of deprotection, coupling, and washing, enabling the rapid generation of a library of analogues with diverse functionalities. libretexts.org This automated approach would be invaluable for exploring the structure-activity relationships of molecules derived from this scaffold.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

Parameter Conventional Batch Synthesis Projected Flow Synthesis
Reaction Time Several hours to days Minutes to hours
Scalability Limited by vessel size Readily scalable by extending run time
Process Control Manual, less precise Automated, high precision
Safety Handling of bulk reagents Reduced handling of hazardous materials
Purification Often requires column chromatography In-line purification possible

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The amide bond, traditionally considered robust and unreactive, has recently emerged as a versatile functional group for novel synthetic transformations through C-N bond activation. nih.gov this compound presents an intriguing substrate for exploring such reactivity. The presence of the Boc group can electronically activate the amide bond, making it more susceptible to cleavage under catalytic conditions. nih.gov

Recent advances in transition-metal catalysis have enabled the cross-coupling of amides, treating them as acyl or aryl surrogates. nih.gov By analogy, this compound could potentially undergo nickel-catalyzed C-N bond activation to participate in cross-coupling reactions, allowing for the introduction of new substituents at the carbonyl carbon. acs.org This would open up new avenues for the synthesis of complex molecules that are not accessible through traditional methods.

Moreover, the Boc-protected amino group itself offers a handle for a variety of transformations. A facile one-pot synthesis of amides from N-Boc-protected amines has been described, involving the in-situ generation of isocyanate intermediates. rsc.orgrsc.org This methodology could be applied to this compound to further elaborate its structure. Additionally, the development of catalytic methods for C-N bond formation through the activation of amide N-H bonds presents another exciting area of exploration. princeton.edu

Table 2: Potential Novel Synthetic Transformations for this compound

Transformation Potential Reagents and Conditions Expected Product
Acyl Cross-Coupling Ni(cod)2, PCy3, Organoboron reagent Ketone or biaryl derivative
Decarbonylative Coupling Pd(OAc)2, Xantphos, heat N-cyclohexyl-1-arylethanamine derivative
One-pot Amidation 2-chloropyridine, Tf2O, Grignard reagent N-acylated derivative
N-H Bond Functionalization Photoredox catalyst, radical trap N-functionalized derivative

Design and Synthesis of Next-Generation Molecular Scaffolds

Nonproteinogenic amino acids are valuable building blocks for the construction of novel molecular scaffolds with diverse three-dimensional structures and biological activities. nih.gov this compound, with its defined stereochemistry and orthogonal protecting groups, is well-suited for this purpose.

The combination of the rigid cyclohexyl group and the chiral propanamide core can be used to create conformationally constrained peptide mimics. These peptidomimetics are of significant interest in drug discovery as they often exhibit improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. By incorporating this compound into peptide sequences, researchers can introduce specific turns and folds, leading to molecules with tailored biological activities.

Furthermore, this compound can serve as a starting point for the synthesis of more complex, polycyclic scaffolds. The amide and the protected amine functionalities can be used as handles for intramolecular cyclization reactions, leading to the formation of lactams and other heterocyclic structures. The development of DNA-encoded libraries (DELs) often utilizes bifunctional and trifunctional scaffolds, and N-Boc-amino acids are key components in this field. enamine.net

Advanced Applications in Chemical Biology and Material Science (Focusing on academic principles and synthetic strategies)

The unique structural features of this compound also suggest its potential utility in the fields of chemical biology and material science, based on established academic principles.

In chemical biology, N-acyl amino acids are recognized as a class of signaling molecules with diverse physiological roles. wikipedia.orgnih.gov Synthetic analogues, such as derivatives of this compound, could be used as chemical probes to study the biological pathways involving these signaling molecules. For example, by attaching a fluorescent tag or a photoaffinity label to the molecule, researchers could visualize its localization within cells or identify its protein targets. The synthesis of such probes would involve standard bioconjugation techniques, leveraging the reactivity of the deprotected amine or the carboxylic acid precursor.

In material science, polyamides are a major class of polymers with a wide range of applications, from textiles to engineering plastics. numberanalytics.com The di-functionality of the deprotected form of this compound (2-amino-N-cyclohexylpropanamide) makes it a potential monomer for the synthesis of novel polyamides. wikipedia.org The incorporation of this chiral, non-planar monomer into a polymer backbone could lead to materials with unique properties, such as altered crystallinity, solubility, and thermal stability. researchgate.net The synthesis of such polymers could be achieved through polycondensation reactions with diacyl chlorides or dicarboxylic acids. The resulting materials could find applications in areas such as chiral separations or as biocompatible materials.

Q & A

Basic: What are the recommended synthetic routes for N-Cyclohexyl 2-(Boc-amino)propanamide and its derivatives?

Methodological Answer:
Synthesis typically involves multi-step protection-deprotection strategies. For the Boc-protected amine, a tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). Subsequent coupling of the Boc-protected amine with a propanamide backbone can be achieved using carbodiimide-based coupling reagents (e.g., EDC/HOBt). For derivatives, the Ugi reaction has been successfully employed to generate structurally diverse analogs by combining amines, carbonyls, isocyanides, and carboxylic acids in a one-pot protocol . Optimization of solvent systems (e.g., DMF or THF) and stoichiometric ratios is critical to minimize byproducts.

Basic: How can structural confirmation of this compound be achieved post-synthesis?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the cyclohexyl group (δ ~1.0–2.5 ppm for protons) and Boc-protected amine (δ ~1.4 ppm for tert-butyl).
  • X-ray Crystallography : Single-crystal X-ray analysis resolves bond angles and stereochemistry, as demonstrated for related N-cyclohexyl propanamide derivatives (e.g., R-factor = 0.048 in a 2009 study) .
  • IR Spectroscopy : Polarized IR-LD spectroscopy, combined with ab initio calculations, can validate hydrogen-bonding patterns and conformational stability in solid-state structures .

Advanced: What experimental approaches assess the stability of the Boc group under varying conditions?

Methodological Answer:
Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., Boc group cleavage at ~150–200°C).
  • Kinetic Profiling : Monitor degradation rates via HPLC under acidic (TFA) or basic (NaOH) conditions.
  • Competitive Reactions : Expose the compound to nucleophiles (e.g., amines) to test Boc lability. Computational modeling (DFT) can predict activation energies for deprotection pathways .

Advanced: How can computational chemistry enhance reactivity predictions for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations:

  • Predict regioselectivity in nucleophilic acyl substitution by analyzing electron density maps of the propanamide carbonyl.
  • Compare computed IR spectra with experimental data to identify reactive conformers .
  • Transition state modeling (e.g., using Gaussian 09) can elucidate mechanisms for Boc deprotection or cyclohexyl ring inversion .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility trials.
  • HPLC : Employ reverse-phase C18 columns for high-purity isolation, particularly for enantiomeric resolution of chiral derivatives .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., hindered rotation of the cyclohexyl group) causing splitting anomalies.
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities to confirm assignments.
  • Cross-Validation with Ab Initio Data : Compare experimental 1^1H NMR shifts with DFT-calculated values to detect tautomeric or conformational equilibria .

Advanced: How to differentiate intramolecular vs. intermolecular reaction pathways in derivatives?

Methodological Answer:

  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to track bond formation via NMR or mass spectrometry.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • Trapping Experiments : Add radical scavengers or electrophilic traps to intercept transient intermediates .

Basic: Key parameters for reproducible crystallization of analogs?

Methodological Answer:

  • Solvent Selection : Test binary mixtures (e.g., DCM/methanol) to modulate solubility.
  • Cooling Rate : Slow cooling (0.5°C/min) promotes large, defect-free crystals.
  • Seeding : Introduce microcrystals to overcome nucleation barriers, as shown in single-crystal studies of cyclohexyl-propanamide derivatives .

Advanced: Methodologies to study hydrogen-bonding and conformational dynamics in the solid state?

Methodological Answer:

  • X-ray Crystallography : Resolve hydrogen-bond distances (e.g., N–H···O=C) with sub-Ångström precision .
  • Solid-State NMR : Probe 1^1H-15^15N dipolar couplings to assess mobility of the cyclohexyl moiety.
  • IR-LD Spectroscopy : Polarized IR in nematic liquid crystals reveals orientation-dependent vibrational modes .

Advanced: Designing SAR studies for propanamide backbone modifications?

Methodological Answer:

  • Backbone Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at the 2-position.
  • Biological Assays : Test antiproliferative activity (e.g., IC50_{50} in cancer cell lines) to correlate structure with function, as demonstrated in triazolyl-propanamide studies .
  • QSAR Modeling : Use MolDescriptor or Dragon software to predict bioactivity based on steric/electronic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.